1-(2-Nitrophenyl)pyrrole
Overview
Description
1-(2-Nitrophenyl)pyrrole is an organic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol It is characterized by a pyrrole ring substituted with a nitrophenyl group at the second position
Mechanism of Action
Nitrophenyl Compounds
Nitrophenyl compounds are a class of organic molecules that contain a nitro group (-NO2) attached to a phenyl ring. They are often used in the synthesis of dyes, pharmaceuticals, and pesticides . The nitro group is a powerful electron-withdrawing group, which can influence the reactivity of the phenyl ring and any attached functional groups.
Pyrrole Derivatives
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds, including the amino acid tryptophan . Pyrrole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)pyrrole typically involves the condensation of 2-nitrobenzaldehyde with pyrrole under acidic conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with 2-nitroaniline in the presence of a catalyst such as iron(III) chloride . The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Nitrophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions. Common reagents include halogens and sulfonyl chlorides.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, such as pyrroloquinoxalines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-aminophenyl)pyrrole, while electrophilic substitution can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1-(2-Nitrophenyl)pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-(2-Nitrophenyl)pyrrole can be compared with other nitrophenyl-substituted heterocycles, such as:
2-Nitrophenylpyrrole: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
1-(2-Nitrophenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical properties and biological activities.
1-(2-Nitrophenyl)furan: Features a furan ring, which affects its electronic properties and reactivity compared to pyrrole.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTIQURQZGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334407 | |
Record name | 1-(2-Nitrophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33265-60-0 | |
Record name | 1-(2-Nitrophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(2-Nitrophenyl)pyrrole a useful starting material in organic synthesis?
A1: this compound is a versatile precursor for synthesizing various fused heterocycles, particularly pyrrolo[1,2-α]quinoxalines. The nitro group and the pyrrole ring in its structure offer handles for different chemical transformations. For example, the nitro group can be reduced to an amine, which can then undergo cyclization reactions. [, ]
Q2: Can you describe a specific synthetic route using this compound to create pyrrolo[1,2-α]quinoxalines?
A2: One efficient method utilizes iron-catalyzed transfer hydrogenation. [] In this reaction:
- These intermediates spontaneously undergo a Pictet-Spengler-type annulation followed by oxidation, leading to the formation of the pyrrolo[1,2-α]quinoxaline structure. []
Q3: Beyond pyrrolo[1,2-α]quinoxalines, what other heterocycles can be synthesized from this compound?
A4: Researchers have demonstrated the synthesis of imidazole- and pyrrole-fused benzodiazocines starting from appropriately functionalized this compound derivatives. [] This involves a series of reactions, including the Horner–Wadsworth–Emmons reaction, reduction, saponification, and amide coupling, showcasing the potential of this scaffold for constructing diverse heterocyclic systems. []
Q4: What are the limitations of using this compound in synthesis?
A5: While a versatile building block, this compound may present some challenges. For example, the Morita–Baylis–Hillman reaction, a common carbon-carbon bond-forming reaction, has been shown to be unsuccessful with 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a derivative of this compound. [] This suggests that the reactivity of this compound derivatives can be influenced by the substitution pattern, and careful reaction optimization might be required.
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